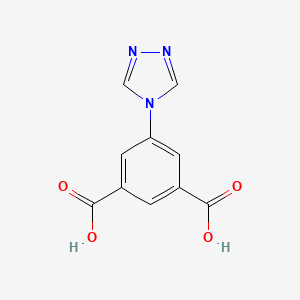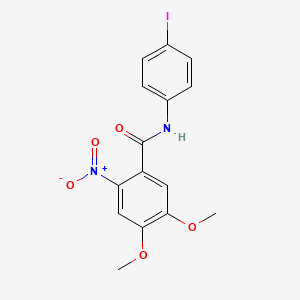![molecular formula C19H15N5O2 B6080076 4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid, commonly known as PPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PPC is a synthetic compound that is used in the development of new drugs, as well as in the study of biological processes.
作用機序
PPC exerts its biological effects through the inhibition of protein tyrosine phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, PPC can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. PPC has also been found to regulate gene expression by modulating the activity of transcription factors.
Biochemical and Physiological Effects:
PPC has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. PPC has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species. PPC has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in various animal models.
実験室実験の利点と制限
One of the main advantages of PPC is its versatility, as it can be used in a wide range of biological and chemical experiments. PPC is also relatively easy to synthesize and is commercially available. However, one of the main limitations of PPC is its low solubility in water, which can make it difficult to work with in some experiments. PPC can also be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of PPC. One of the main areas of focus is the development of new drugs based on the structure of PPC. Several studies have shown that PPC has promising anti-inflammatory and anticancer properties, and further research is needed to explore its potential as a therapeutic agent. Another area of focus is the study of the mechanism of action of PPC, particularly its effects on protein tyrosine phosphatases and transcription factors. Finally, there is a need for further research to explore the potential applications of PPC in other fields, such as materials science and catalysis.
合成法
PPC is synthesized through a multi-step process that involves the reaction of 2-pyridinylamine with 2-pyridinecarboxaldehyde to form a Schiff base. This Schiff base is then reacted with hydrazine hydrate to form the hydrazine derivative. Finally, the hydrazine derivative is reacted with 4-carboxybenzaldehyde to form PPC.
科学的研究の応用
PPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PPC has been found to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. PPC has also been used in the study of biological processes, such as the inhibition of protein tyrosine phosphatases and the regulation of gene expression.
特性
IUPAC Name |
4-[(E)-[[(E)-C,N-dipyridin-2-ylcarbonimidoyl]hydrazinylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(26)15-9-7-14(8-10-15)13-22-24-18(16-5-1-3-11-20-16)23-17-6-2-4-12-21-17/h1-13H,(H,25,26)(H,21,23,24)/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNGVYCIHNJLAB-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NC2=CC=CC=N2)NN=CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\C2=CC=CC=N2)/N/N=C/C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-Pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-ethyl-1-piperazinyl)acetyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6079999.png)
![4-[(3-nitrophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-ol](/img/structure/B6080005.png)
![5-[(5-bromo-2-methyl-1H-indol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080008.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B6080027.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6080043.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)
![methyl 4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B6080094.png)